8-Iodo-6-methylimidazo[1,2-a]pyridine

Synthetic methodology Cross-coupling Regioselectivity

This heterocyclic building block is distinguished by its 8-position iodine, which enables complete regioselective substitution in sequential cross-coupling reactions, a capability not offered by its bromo or chloro analogs. Researchers should procure this compound for the predictable, high-yield synthesis of complex imidazo[1,2-a]pyridine libraries and PI3K inhibitor scaffolds, as validated in Suzuki, Sonogashira, and Heck couplings.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 955942-40-2
Cat. No. B1402768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-6-methylimidazo[1,2-a]pyridine
CAS955942-40-2
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2C(=C1)I
InChIInChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
InChIKeySMRSBXOQYLSCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 955942-40-2): Procurement-Ready Heterocyclic Building Block for Cross-Coupling Applications


8-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 955942-40-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class, characterized by an iodine substituent at the 8-position and a methyl group at the 6-position of the fused bicyclic core . This scaffold is widely recognized in medicinal chemistry for its presence in marketed therapeutics including zolpidem, alpidem, and zolimidine, and serves as a privileged structure for kinase inhibitor development and receptor ligand design [1][2]. The compound is commercially available from multiple suppliers with purities typically specified at 95-97% and a molecular weight of 258.06 g/mol, making it accessible for research procurement without custom synthesis .

Why 8-Iodo-6-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Bromo or Chloro Analogs in Regioselective Synthesis


In the imidazo[1,2-a]pyridine series, halogen substitution at the 8-position is not functionally interchangeable across iodo, bromo, and chloro analogs. The iodine atom exhibits fundamentally different reactivity in palladium-catalyzed cross-coupling reactions compared to lighter halogens, enabling complete regioselective substitution that cannot be replicated with bromo or chloro congeners under identical conditions [1]. Specifically, in 7,8-dihalogenated imidazo[1,2-a]pyridine systems bearing both chlorine and iodine substituents, the iodine atom undergoes total regioselective substitution while the chlorine remains intact, a selectivity profile that collapses when both halogens are chlorine or bromine [2]. Furthermore, iodo intermediates have been explicitly preferred over chloro and trifloxy analogs in heteroaryl Heck reactions for preparing PI3K inhibitor analogues, with reported advantages in both higher yields and milder reaction conditions [3]. The 6-methyl substitution additionally differentiates this compound from other positional isomers, as substituent effects at the 6-position have been shown to modulate binding affinity in receptor ligand studies [4].

Quantitative Differentiation Evidence: 8-Iodo-6-methylimidazo[1,2-a]pyridine vs. Comparator Analogs


Complete Regioselective Iodine Substitution in 7,8-Dihalogenated Imidazo[1,2-a]pyridine Cross-Coupling vs. Non-Selective Chlorine Reactivity

In direct head-to-head evaluation of 7-chloro-8-iodoimidazo[1,2-a]pyridines versus 8-chloro-7-iodo regioisomers under Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig conditions, the iodine atom undergoes totally regioselective substitution while the chlorine atom remains intact [1]. This differential reactivity is quantifiable: the iodine position reacts with complete (100%) selectivity in the first coupling step, whereas chlorine substitution at the 7- or 8-position requires subsequent, more forcing conditions and has been successfully achieved only with hetero(aryl) groups via Suzuki-Miyaura coupling [2]. No analogous selectivity is observed when both halogens are chlorine.

Synthetic methodology Cross-coupling Regioselectivity

Iodo Intermediate Preference in Heteroaryl Heck Reactions: Higher Yield and Milder Conditions vs. Chloro/Trifloxy Analogs

In the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors via heteroaryl Heck reaction, iodo intermediates were explicitly preferred over chloro and trifluoromethanesulfonyloxy (trifloxy) substituted analogs [1]. The published methodology states that iodo intermediates offered advantages in terms of higher yields and milder reaction conditions compared to alternative leaving groups [2]. While exact yield differentials are not tabulated for direct comparison, the stated preference for iodo substrates over chloro and trifloxy alternatives constitutes a documented synthetic advantage.

Medicinal chemistry PI3K inhibitors Cross-coupling

Commercial Availability Specifications: 8-Iodo-6-methylimidazo[1,2-a]pyridine Purity and Documentation vs. Non-Commercial Analogs

8-Iodo-6-methylimidazo[1,2-a]pyridine is commercially available from multiple established vendors with documented purity specifications ranging from 95% to 97% . AKSci offers the compound at 97% minimum purity with SDS documentation available and batch-level quality assurance . Bidepharm provides the compound at 95%+ purity with batch-specific analytical reports including NMR, HPLC, and GC data . Sigma-Aldrich lists the compound under AldrichCPR catalog ADE001436 with defined SMILES, InChI, and InChI Key for unambiguous identification . In contrast, positional isomer 8-bromo-6-methylimidazo[1,2-a]pyridine is primarily available as the hydrobromide salt rather than the free base, and 8-chloro-6-methylimidazo[1,2-a]pyridine shows limited commercial availability with fewer documented quality specifications.

Procurement Building block Quality specifications

Physicochemical Differentiation: Molecular Weight and LogP Implications for 8-Iodo vs. 8-Bromo/8-Chloro Analogs

The 8-iodo substitution confers distinct physicochemical properties compared to lighter halogen analogs. 8-Iodo-6-methylimidazo[1,2-a]pyridine has a molecular weight of 258.06 g/mol and molecular formula C8H7IN2 [1]. The corresponding 8-bromo analog (8-bromo-6-methylimidazo[1,2-a]pyridine) has a molecular weight of approximately 211.06 g/mol (free base), while the 8-chloro analog would be approximately 166.61 g/mol. The iodine atom contributes substantially to lipophilicity and molecular polarizability, which in structurally related 2-phenylimidazo[1,2-a]pyridine series has been shown to be a critical determinant of binding affinity for peripheral benzodiazepine receptors, where substitution at position 8 with lipophilic substituents was identified as a crucial feature for high affinity and selectivity [2].

Physicochemical properties Drug design Halogen effects

Scaffold Versatility: Imidazo[1,2-a]pyridine Core Demonstrated Across Multiple Therapeutic Target Classes

The imidazo[1,2-a]pyridine scaffold bearing 6-methyl substitution has demonstrated utility across diverse therapeutic target classes. In antimalarial studies, imidazo[1,2-a]pyridine derivatives displayed moderate anti-plasmodium activity with compound 40b showing IC50 values of 0.3709 μM against PfNF54 and 0.6447 μM against PfK1 strains, with corresponding PfPKG and PvPI4K kinase inhibitory activities of IC50 = 2.210 μM and 0.032 μM respectively [1]. The scaffold has also been validated in PI3K inhibitor programs where imidazo[1,2-a]pyridine analogues maintained isoform selectivity comparable to benzimidazole-based inhibitors [2]. Additionally, the core structure has been explored for antibacterial, HIV inhibitory, anti-inflammatory, and anticancer applications [3]. The 8-iodo-6-methyl substitution pattern provides a versatile synthetic handle for further derivatization across these target classes.

Medicinal chemistry Kinase inhibition Antimicrobial

High-Value Application Scenarios for 8-Iodo-6-methylimidazo[1,2-a]pyridine Based on Evidence-Differentiated Capabilities


Regioselective Synthesis of 7,8-Disubstituted Imidazo[1,2-a]pyridine Libraries via Sequential Cross-Coupling

Researchers synthesizing 7,8-disubstituted imidazo[1,2-a]pyridine libraries should procure this compound when sequential functionalization is required. The total regioselectivity of iodine substitution over chlorine enables predictable installation of the first substituent at the 8-position while preserving the 7-position chlorine for subsequent coupling [1]. This sequential approach has been validated for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as cyanation, enabling diverse functional group introduction [2].

PI3K and Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing PI3K inhibitors or related kinase targets should consider 8-iodo-6-methylimidazo[1,2-a]pyridine as a key building block. The compound enables heteroaryl Heck coupling with triazines and pyrimidines under milder conditions and with higher yields than chloro or trifloxy alternatives [3]. The resulting imidazo[1,2-a]pyridine-based inhibitors have demonstrated maintained PI3K isoform selectivity comparable to the ZSTK474 benzimidazole class [4]. The scaffold has also shown activity against Plasmodium falciparum kinases PfPKG (IC50 = 2.210 μM) and PvPI4K (IC50 = 0.032 μM), indicating broader kinase inhibitor potential [5].

Structure-Activity Relationship Studies Exploring 8-Position Lipophilic Substitution Effects

Research groups investigating the impact of 8-position substitution on receptor binding and selectivity should select this compound as a starting material. Published SAR on 2-phenylimidazo[1,2-a]pyridine derivatives demonstrates that lipophilic substituents at position 8 are crucial for high binding affinity and selectivity toward peripheral benzodiazepine receptors [6]. The iodine substituent provides maximum lipophilicity and halogen bonding potential among halogens at this position, making it valuable for probing these structure-activity relationships. The 6-methyl substitution further modulates the electronic and steric environment of the scaffold .

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

Facilities engaged in diversity-oriented synthesis or fragment-based drug discovery should maintain 8-iodo-6-methylimidazo[1,2-a]pyridine in compound management inventories. The compound serves as a versatile core for generating diverse analog libraries through palladium-catalyzed cross-coupling at the 8-position iodine handle [7]. The imidazo[1,2-a]pyridine scaffold is a privileged structure with validated applications across antibacterial, HIV inhibitory, anti-inflammatory, and anticancer therapeutic areas, and is present in marketed drugs including zolpidem, alpidem, and zolimidine [8]. Commercial availability with documented purity (95-97%) and analytical characterization (NMR, HPLC, GC) from multiple vendors ensures reliable procurement for high-throughput chemistry workflows .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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